molecular formula C36H58N2O5S B1665511 Unii-J3I865H026 CAS No. 142021-80-5

Unii-J3I865H026

Cat. No.: B1665511
CAS No.: 142021-80-5
M. Wt: 630.9 g/mol
InChI Key: MUVZCNJMKMCHMD-IBSDALFFSA-M
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Scientific Research Applications

ANQ-9040 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study the reactivity and stability of steroidal neuromuscular relaxants.

    Biology: Employed in studies to understand the interaction of neuromuscular relaxants with biological systems.

    Medicine: Investigated for its potential use in anesthesia and muscle relaxation during surgical procedures.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ANQ-9040 involves multiple steps, starting with the preparation of the steroidal backbone. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of ANQ-9040 is typically carried out in specialized facilities equipped to handle complex chemical reactions. The production process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

ANQ-9040 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of ANQ-9040 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products .

Mechanism of Action

ANQ-9040 exerts its effects by acting as a non-depolarizing and competitive antagonist of post-junctional nicotinic receptors. It binds to these receptors and prevents the action of acetylcholine, thereby inhibiting neuromuscular transmission. This results in muscle relaxation without causing depolarization of the muscle membrane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ANQ-9040

ANQ-9040 is unique due to its rapid onset of action and its ability to provide muscle relaxation without causing depolarization. This makes it a valuable compound for research and potential therapeutic applications .

Properties

142021-80-5

Molecular Formula

C36H58N2O5S

Molecular Weight

630.9 g/mol

IUPAC Name

[(4aS,4bR,6aS,8R,10aS,10bS,12aS)-8-(azepan-1-ylmethyl)-1,1,10a,12a-tetramethyl-2,3,4,4a,4b,5,6,6a,7,9,10,10b,11,12-tetradecahydronaphtho[2,1-f]quinolin-1-ium-8-yl] acetate;benzenesulfonate

InChI

InChI=1S/C30H53N2O2.C6H6O3S/c1-23(33)34-30(22-31-18-8-6-7-9-19-31)17-16-28(2)24(21-30)12-13-25-26(28)14-15-29(3)27(25)11-10-20-32(29,4)5;7-10(8,9)6-4-2-1-3-5-6/h24-27H,6-22H2,1-5H3;1-5H,(H,7,8,9)/q+1;/p-1/t24-,25+,26-,27-,28-,29-,30+;/m0./s1

InChI Key

MUVZCNJMKMCHMD-IBSDALFFSA-M

Isomeric SMILES

CC(=O)O[C@@]1(CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC[N+]4(C)C)C)C)CN5CCCCCC5.C1=CC=C(C=C1)S(=O)(=O)[O-]

SMILES

CC(=O)OC1(CCC2(C(C1)CCC3C2CCC4(C3CCC[N+]4(C)C)C)C)CN5CCCCCC5.C1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

CC(=O)OC1(CCC2(C(C1)CCC3C2CCC4(C3CCC[N+]4(C)C)C)C)CN5CCCCCC5.C1=CC=C(C=C1)S(=O)(=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ANQ 9040
ANQ-9040

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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